![molecular formula C11H13BrN4O2 B15303696 (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom attached to a pyrazolo[3,4-b]pyridine ring system, which is further connected to a carbamic acid tert-butyl ester group. The combination of these functional groups imparts specific chemical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrazolo[3,4-b]pyridine derivative, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the bromine atom or modify the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction could produce de-brominated or ester-modified compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the pyrazolo[3,4-b]pyridine ring system can interact with enzymes or receptors, modulating their activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can impart different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C11H13BrN4O2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC 名称 |
tert-butyl N-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-9-7-4-6(12)5-13-8(7)15-16-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI 键 |
JOUSHVILOWIASY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=NC2=NN1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


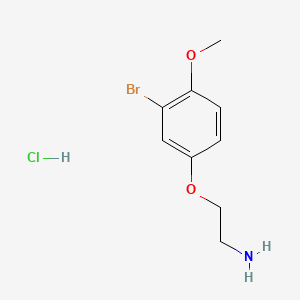
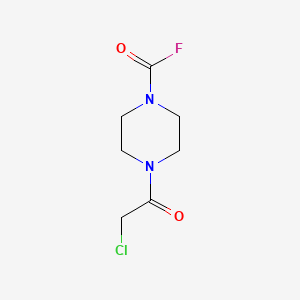

![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)

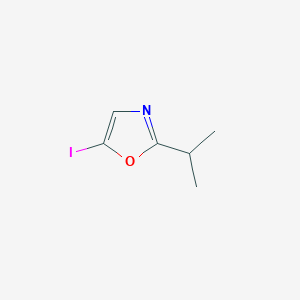
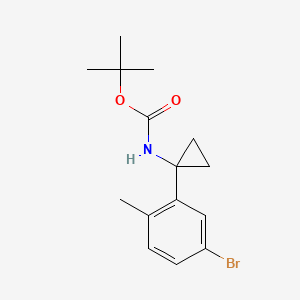
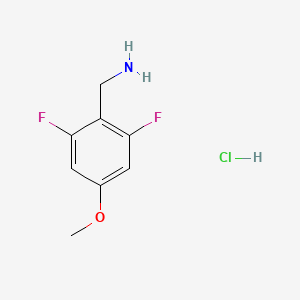

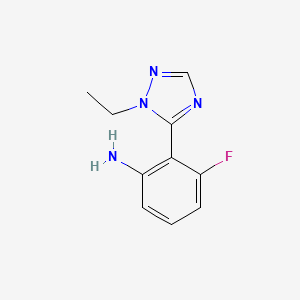
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

